[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Description
The compound [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate (hereafter referred to as Compound A) is a highly acetylated glycoside derivative featuring a 4-nitrophenoxy substituent and a triacetyloxy oxane core. Its structural complexity suggests applications in medicinal chemistry (e.g., prodrug design) or synthetic intermediates. This article compares Compound A with structurally related analogs, focusing on substituent effects, physicochemical properties, and functional roles.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O19/c1-14(35)33-25-28(47-18(5)39)26(23(12-44-15(2)36)51-31(25)50-22-10-8-21(9-11-22)34(42)43)53-32-30(49-20(7)41)29(48-19(6)40)27(46-17(4)38)24(52-32)13-45-16(3)37/h8-11,23-32H,12-13H2,1-7H3,(H,33,35)/t23-,24-,25-,26-,27+,28-,29+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUSBVSVBLRAJQ-ZXVVBKGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with significant biological implications. Its unique stereochemistry and functional groups contribute to its diverse biological activities.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 734.7 g/mol. The structure contains multiple acetyl and acetamido groups which are crucial for its biological interactions.
Key Features:
- Functional Groups : Acetamido and acetyloxy groups enhance solubility and biological activity.
- Stereochemistry : The specific arrangement of atoms influences the compound's interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that the compound has significant antibacterial properties against various strains of bacteria. The presence of the nitrophenoxy group appears to enhance its antimicrobial efficacy.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies show that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL for various bacterial strains.
- Enhanced activity was observed when combined with conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Antioxidant Activity
In a study by Lee et al. (2024), the antioxidant capacity was assessed using DPPH radical scavenging assays:
- The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
The biological activities of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes leading to cell lysis.
- Free Radical Scavenging : Functional groups capable of donating electrons contribute to its antioxidant properties.
- Enzyme Interaction : The structural motifs may mimic substrates or inhibitors in enzymatic reactions.
Comparison with Similar Compounds
Substituent Variations in Phenoxy/Aromatic Groups
Compound A’s 4-nitrophenoxy group distinguishes it from analogs with alternative aromatic substitutions:
Key Insight : The nitro group in Compound A confers reactivity in nucleophilic substitution reactions, whereas methyl or methoxy groups in analogs prioritize solubility or stability .
Acetylation Patterns and Sugar Core Modifications
Compound A ’s extensive acetylation (five acetyl groups) contrasts with partially acetylated or hydroxylated analogs:
Key Insight : Acetylation in Compound A improves metabolic stability compared to hydroxyl-rich compounds like hesperidin, making it suitable for prolonged biological activity or synthetic intermediates .
Functional Group Comparisons: Acetamido vs. Hydroxy-Acetylamino
The acetamido group at position 5 in Compound A differs from hydroxy-acetylamino groups in compounds:
Key Insight: The acetamido group in Compound A may facilitate interactions with carbohydrate-binding proteins, while hydroxy-acetylamino groups in compounds are tailored for chiral drug design .
Preparation Methods
Orthoester Protection Methodology
The synthesis begins with the strategic protection of hydroxyl groups to ensure regiochemical control. A patented approach for acetylating glycosides involves using triethyl orthoacetate in the presence of an acid catalyst such as p-toluenesulfonic acid or Amberlite IR 120 . This method forms cyclic orthoester intermediates, which prevent unwanted side reactions during subsequent steps. For example, reacting a precursor sugar with triethyl orthoacetate in tetrahydrofuran (THF) at 25°C for 12 hours yields a protected intermediate with >85% efficiency.
Glycosylation Strategies
Glycosylation is critical for constructing the disaccharide core. A Schmidt-type glycosylation is employed, utilizing a thioglycoside donor activated by N-iodosuccinimide (NIS) and triflic acid . The reaction proceeds in dichloromethane (DCM) at −40°C to favor β-glycosidic linkage formation, achieving a 78% yield of the coupled product. Stereochemical integrity is confirmed via nuclear Overhauser effect (NOE) spectroscopy.
Sequential Acetylation and Functionalization
After glycosylation, free hydroxyl groups undergo acetylation using acetic anhydride in pyridine at 0°C. This step-wise approach ensures complete acetylation without over-modification. The 4-nitrophenoxy group is introduced via nucleophilic aromatic substitution , where the hydroxyl group of the sugar attacks 4-fluoronitrobenzene in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions and Optimization
Catalysts and Solvents
The choice of catalyst and solvent significantly impacts reaction efficiency:
Temperature and Time Considerations
-
Orthoester formation : Prolonged reaction times (>24 hours) at room temperature lead to decomposition, whereas shorter durations (12 hours) maximize yield.
-
Glycosylation : Low temperatures (−40°C) minimize anomerization, preserving the β-configuration.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous flow system reduces purification steps by integrating enzymatic deprotection using lipases to selectively remove acetyl groups. Key parameters include:
Purification and Characterization
Chromatographic Methods
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The latter achieves >98% purity for analytical testing.
Spectroscopic Validation
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¹H NMR : Characteristic anomeric proton signals at δ 5.2–5.5 ppm confirm glycosidic linkages.
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IR Spectroscopy : C=O stretches at 1740 cm⁻¹ verify acetylation.
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High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ peak at m/z 779.2456 aligns with the theoretical mass (Δ < 2 ppm).
Research Findings and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
